Glutathione Dimethyl Ester Disulfide Dihydrochloride
Overview
Description
Glutathione Dimethyl Ester Disulfide Dihydrochloride is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical sciences. Glutathione itself is a powerful antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining redox homeostasis.
Scientific Research Applications
Glutathione Dimethyl Ester Disulfide Dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular redox regulation and as a model compound for understanding glutathione metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for diseases related to oxidative stress.
Industry: Utilized in the development of antioxidants and preservatives.
Mechanism of Action
Glutathione protects the body against oxidative stress and reactive electrophiles . It is also involved in detoxification reactions of both oxidants and electrophilic compounds . The reduced and oxidized forms of glutathione are interconvertible, with reduced glutathione being the predominant form .
Safety and Hazards
Future Directions
Glutathione and its related systems are valid and effective targets for medicinal chemistry interventions . Increased levels of glutathione and related systems in cancer have been employed for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development . There is a growing interest in determining the best methods to increase cellular glutathione for both disease prevention and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutathione Dimethyl Ester Disulfide Dihydrochloride typically involves the esterification of glutathione disulfide. One common method is the Fischer esterification process, which uses hydrochloric acid in dry methanol to convert glutathione disulfide into its dimethyl ester form . The reaction conditions include:
Reactants: Glutathione disulfide, methanol, hydrochloric acid.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Procedure: Glutathione disulfide is dissolved in dry methanol, and hydrochloric acid is added. The mixture is refluxed for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous monitoring: To ensure the reaction proceeds efficiently and to maintain optimal conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Glutathione Dimethyl Ester Disulfide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfenic acid, sulfinic acid, sulfonic acid.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Comparison with Similar Compounds
Similar Compounds
Glutathione: The parent compound, a tripeptide with antioxidant properties.
Glutathione Disulfide: The oxidized form of glutathione.
Glutathione Monoethyl Ester: Another ester derivative of glutathione.
Uniqueness
Glutathione Dimethyl Ester Disulfide Dihydrochloride is unique due to its dual esterification, which enhances its lipophilicity and cellular uptake compared to other glutathione derivatives. This makes it particularly useful in drug delivery and therapeutic applications where enhanced cellular penetration is desired.
Properties
IUPAC Name |
methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCLQWHVMXECKO-VGWMRTNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N6O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455633 | |
Record name | FT-0669014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146963-33-9 | |
Record name | FT-0669014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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